molecular formula C6H3BrClNO2 B1272391 5-Bromo-2-chloronicotinic acid CAS No. 29241-65-4

5-Bromo-2-chloronicotinic acid

Cat. No. B1272391
CAS RN: 29241-65-4
M. Wt: 236.45 g/mol
InChI Key: UKNYSJCAGUXDOQ-UHFFFAOYSA-N
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Description

5-Bromo-2-chloronicotinic acid is a halogenated derivative of nicotinic acid, which is a form of vitamin B3 or niacin. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, which significantly alters its chemical and physical properties compared to the parent compound. It serves as an intermediate in the synthesis of various pharmaceuticals and has been explored for its potential in the development of new therapeutic agents.

Synthesis Analysis

The synthesis of derivatives of 5-bromo-2-chloronicotinic acid has been reported through various methods. For instance, a series of N-phenylamides of 5-bromo-2-chloronicotinic acid were synthesized by reacting freshly prepared acid chlorides with substituted anilines, resulting in thirty new compounds . Another study describes the synthesis of 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate for SGLT2 inhibitors, starting from dimethyl terephthalate and involving steps such as nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . These methods demonstrate the versatility of 5-bromo-2-chloronicotinic acid as a building block for more complex molecules.

Molecular Structure Analysis

The molecular structure of compounds derived from 5-bromo-2-chloronicotinic acid has been elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a diorganotin ester of 5-bromonicotinic acid was determined, revealing a polymeric chain formation due to coordination between the carboxylate moieties and tin atoms . Another study reported the crystal structure of a compound derived from 5-bromonicotinic acid, which showed intermolecular hydrogen bonding forming layers parallel to the ab plane .

Chemical Reactions Analysis

5-Bromo-2-chloronicotinic acid and its derivatives participate in various chemical reactions. Electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid yielded 6-aminonicotinic acid with high selectivity . Ullmann condensation followed by intramolecular cyclization was used to synthesize dipyridopyrimidinones, demonstrating the reactivity of the halogenated nicotinic acid in forming heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2-chloronicotinic acid derivatives are influenced by the presence of halogen substituents. These properties have been characterized using elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy . The introduction of bromine and chlorine atoms can affect the acidity, reactivity, and overall stability of the molecule, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Biocatalysis and Chemical Synthesis

5-Bromo-2-chloronicotinic acid serves as a key intermediate in the synthesis of various chemicals, particularly in the agricultural and pharmaceutical sectors. Research has been conducted on developing efficient and environmentally friendly synthesis routes for this compound. For example, studies have focused on the biotransformation of related compounds, like 2-chloronicotinic acid, using specific bacterial strains (e.g., Rhodococcus erythropolis) or engineered enzymes (e.g., amidase from Pantoea sp.), to improve the production process of 2-chloronicotinic acid, which is closely related to 5-Bromo-2-chloronicotinic acid (Jin et al., 2011); (Tang et al., 2018).

Pharmaceutical and Radiolabeling Applications

5-Bromo-2-chloronicotinic acid and its derivatives play a crucial role in the pharmaceutical industry. They are used in the synthesis of various drugs, such as SGLT2 inhibitors for diabetes therapy. The synthesis process often involves several steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, as demonstrated in a study on the scalable preparation of a key intermediate for SGLT2 inhibitors (Zhang et al., 2022). Additionally, derivatives of 5-Bromo-2-chloronicotinic acid have been explored in the context of radiolabeling, particularly for creating bifunctional chelators for technetium, which are useful in diagnostic imaging (Meszaros et al., 2011).

Environmental Monitoring

The compound and its derivatives are also relevant in environmental monitoring. For example, ion chromatography coupled with photoinduced fluorescence detection has been used for the simultaneous determination of acetamiprid (a neonicotinoid insecticide) and its main metabolite 6-chloronicotinic acid in environmental samples. This methodology highlights the importance of such compounds in monitoring environmental contamination and understanding the impact of agricultural chemicals (Subhani et al., 2020).

Safety And Hazards

Safety data sheets suggest avoiding contact with skin and eyes, and not to breathe dust or ingest the compound . If swallowed, immediate medical assistance should be sought . The compound should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

5-bromo-2-chloropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKNYSJCAGUXDOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376903
Record name 5-bromo-2-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloronicotinic acid

CAS RN

29241-65-4
Record name 5-bromo-2-chloronicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloronicotinic Acid
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Synthesis routes and methods I

Procedure details

To 15 g (0.069 mole) of 5-bromo-2-hydroxy nicotinic acid was added 75 ml of thionyl chloride and 3 ml of dimethylformamide. The mixture was heated to reflux for 30 minutes. After cooling, the excess thionyl chloride was removed by rotary evaporation and the residue poured into water (1 liter) with vigorous agitation. The precipitate was collected and the mother liquor condensed to 1/2 the volume, yielding additional precipitate. The precipitates were combined and crystallized from toluene giving 6 g (37%) of material. The product was recrystallized from toluene, m.p. 174°-177° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
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Quantity
3 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 5-bromo-2-hydroxypyridine-3-carboxylic acid (Intermediate 10, 14 g, 64.2 mmol) was added thionyl chloride (70 mL) and dimethylformamide (8 mL). The reaction mixture was heated to reflux for 3 h. After cooling, the excess thionyl chloride was removed by rotary evaporation and the residue was poured into water (1 L) and extracted with ethyl acetate (3×100 mL). The organic layer was dried over anhydrous sodium sulphate then filtered and concentrated to afford 7.0 g (47%) of 5-bromo-2-chloropyridine-3-carboxylic acid.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
FL Setliff, JZ Caldwell - Journal of the Arkansas Academy of …, 1991 - scholarworks.uark.edu
… Aseries ofN-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid were synthesized by treatment of their freshly prepared acid chlorides withthe …
Number of citations: 5 scholarworks.uark.edu
AR LittleRock - 75th ANNIVERSARY, 1991 - scholarworks.uark.edu
… Aseries ofN-phenylamides of 5-bromo 6-chloronicotinic acid and 5-bromo-2-chloronicotinic acid were synthesized by treatment of their freshly prepared acid chlorides withthe …
Number of citations: 3 scholarworks.uark.edu
FL Setliff, LB Coop - Journal of the Arkansas Academy of …, 1997 - scholarworks.uark.edu
… that an ortho carboxyl group and a para mo should also promote chloride displacement, we impted the preparation of5-bromo-2-iodonicotinic acid n 5-bromo-2-chloronicotinic acid by …
Number of citations: 3 scholarworks.uark.edu
FL Setliff, MM Muguluma… - Journal of the Arkansas …, 1991 - scholarworks.uark.edu
Substituted phenyl esters of 5-bromo-2-chloronicotinic acid and 5 bromo 6-chloronicotinic acid were prepared. The acids were first converted to their respective acid chlorides using …
Number of citations: 3 scholarworks.uark.edu
CL Fossler, FL Setliff… - Journal of the Arkansas …, 1998 - scholarworks.uark.edu
… methods are shown in Table 2, with 5-bromo-2-chloronicotinic acid as the test compound. … products following the esterification of 5-bromo-2-chloronicotinic acid using DCC/ methanol; a …
Number of citations: 3 scholarworks.uark.edu
AR LittleRock - Proceedings Arkansas Academy of Science, 1992 - scholarworks.uark.edu
Aseries of 4-substituted anilides of 2, 6-and 5, 6 dichloronicotinic acid were prepared. The acids were first converted to their acid chlorides, which were in turn treated with the …
Number of citations: 2 scholarworks.uark.edu
TW Gero, LW Jaques, RP Mays, DH Reid… - Synthetic …, 1989 - Taylor & Francis
… By the same procedure described for 5-bromo-2-chloronicotinic acid, the title compound was obtained in 91% yield from 5-chloro-2-hydroxynicotinic acid (II). The purified material has a …
Number of citations: 15 www.tandfonline.com
FL Setliff, NG Soman, JZ Caldwell… - Journal of the …, 1992 - scholarworks.uark.edu
Excellent linear correlations of amide proton chemical shifts (Snh)(in DMSO-d6) with Hammett substituent constants (5) for a series of 4-substituted anilides of four dihalonicotinic acid …
Number of citations: 5 scholarworks.uark.edu
CH Park, D Kim, H Jung, JH Jeon… - Bulletin of the …, 2018 - Wiley Online Library
… In order to prepare 5-bromo-2-chloro-N′-(6-chloropyridazin-3-yl)nicotinohydrazide (5), 5-bromo-2-chloronicotinic acid (1) was converted into acyl chloride (2), and the requisite 3-chloro…
Number of citations: 7 onlinelibrary.wiley.com
I IELECTEII - 1968 - apps.dtic.mil
For some years a large series of new and closely related dihalonicotinic acids, dihalonicotinamides, and dihalopicolines have been in the process of synthesis in the Chemistry …
Number of citations: 0 apps.dtic.mil

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